molecular formula C5H4F4N2S B12847420 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole

Cat. No.: B12847420
M. Wt: 200.16 g/mol
InChI Key: SPOCRYBWECABOZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole (CAS: 557788-26-8) is a fluorinated imidazole derivative characterized by two difluoromethyl substituents: one at the 1-position and a difluoromethylsulfanyl group at the 2-position of the imidazole ring. Its synthesis involves condensation reactions or Pd-catalyzed cross-coupling, as inferred from related compounds in the evidence .

Properties

Molecular Formula

C5H4F4N2S

Molecular Weight

200.16 g/mol

IUPAC Name

1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole

InChI

InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H

InChI Key

SPOCRYBWECABOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)SC(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. The difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal properties, making them candidates for further investigation in the treatment of infectious diseases .

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of difluoromethyl-substituted imidazoles against various bacterial strains. Results indicated that these compounds showed enhanced activity compared to their non-fluorinated counterparts, suggesting that the difluoromethyl group may play a crucial role in binding to bacterial targets .

Agrochemicals

In agrochemical formulations, compounds like 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole are being utilized as active ingredients in crop protection products. Their ability to inhibit specific enzymes involved in plant disease pathways makes them valuable in developing new fungicides and herbicides.

Case Study: Crop Protection Formulations
Research has demonstrated that formulations containing this compound can effectively control fungal pathogens in crops. In laboratory settings, the compound exhibited a high degree of efficacy against common agricultural fungi, leading to its consideration as an active ingredient in commercial fungicides .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and physicochemical properties of the target compound with analogous imidazole derivatives:

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight Key Properties References
Target Compound Difluoromethyl Difluoromethylsulfanyl C₅H₆F₄N₂S 218.18 High lipophilicity, metabolic stability
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-Imidazole Difluoro(trimethylsilyl)methyl Phenyl C₁₃H₁₆F₂N₂Si 266.37 Steric bulk, silicon-enhanced stability
1-(2-Fluorophenylmethyl)-1H-imidazol-2-amine hydrochloride 2-Fluorophenylmethyl Amine (HCl salt) C₁₀H₁₁FClN₃ 227.66 Bioavailability, ionic solubility
1-(4-Methoxyphenyl)-1H-imidazole 4-Methoxyphenyl Hydrogen C₁₀H₁₀N₂O 174.20 Electron-donating methoxy group
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Biphenyl-phenylmethyl Hydrogen C₂₉H₂₁F₃N₂ 454.49 Aromatic stacking potential

Key Observations :

  • Fluorine Impact : The target compound’s difluoromethyl groups reduce basicity and increase lipid solubility, aligning with trends in fluorinated pharmaceuticals .
  • Steric Effects : Silicon-containing analogs (e.g., ) exhibit enhanced steric hindrance, which may hinder enzymatic degradation but reduce binding affinity compared to the target compound .

Biological Activity

1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a difluoromethyl group and a sulfanyl moiety attached to an imidazole ring, which contributes to its reactivity and biological properties. The synthesis typically involves fluorination reactions and the introduction of sulfur-containing groups, which can enhance the compound's pharmacological profile.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Imidazole compounds have shown efficacy against various bacteria and fungi. For instance, studies have demonstrated that related imidazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Some imidazole derivatives have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression. For example, certain tetrahydroimidazole derivatives have shown promising results in reducing tumor growth in animal models .
  • Anti-inflammatory Effects : Imidazole compounds are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other imidazole derivatives that target farnesyltransferase .
  • Antimicrobial Mechanisms : The presence of the difluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively, thereby disrupting cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition against E. coli and S. aureus ,
AntitumorInhibition of farnesyltransferase
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Properties

In a study evaluating various imidazole derivatives, compounds similar to 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole showed significant zones of inhibition against multiple bacterial strains. For example:

CompoundZone of Inhibition (mm)
1a28
1b25
Streptomycin32

These results indicate that modifications to the imidazole structure can lead to enhanced antimicrobial activity .

Case Study 2: Antitumor Activity

In preclinical trials, certain imidazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with similar structures to 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole exhibited significant antitumor effects with IC50 values in the low nanomolar range .

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